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molecular formula C11H14O3 B1203932 tert-Butyl peroxybenzoate CAS No. 614-45-9

tert-Butyl peroxybenzoate

Cat. No. B1203932
M. Wt: 194.23 g/mol
InChI Key: GJBRNHKUVLOCEB-UHFFFAOYSA-N
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Patent
US04275182

Procedure details

Similar beneficial improvements in the conversion of monomer and physical properties of the polymer are obtained when the 1,1-bis(t-butyl peroxy)cyclohexane is replaced with 1,1-bis(t-butyl peroxy), 3,3,5-trimethylcyclohexane, 2,2-bis(t-butyl peroxy)butane and 2,2-bis(t-butyl peroxy)hexane. Slightly inferior results are obtained when t-butyl perbenzoate and t-butyl peracetate are employed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,2-bis(t-butyl peroxy)hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OO[C:7]1(OOC(C)(C)C)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)(C)(C)C.CC1(C)CC(C)CCC1.[C:28]([O:32][O:33][C:34]([O:38]OC(C)(C)C)(CC)C)([CH3:31])([CH3:30])[CH3:29].[C:44]([O:48][O:49][C:50]([O:56]OC(C)(C)C)(CCCC)[CH3:51])([CH3:47])([CH3:46])[CH3:45]>>[CH:12]1[C:7]([C:34]([O:33][O:32][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:38])=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:50]([O:49][O:48][C:44]([CH3:47])([CH3:46])[CH3:45])(=[O:56])[CH3:51]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC1(CCCCC1)OOC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCCC(C1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(CC)OOC(C)(C)C
Step Four
Name
2,2-bis(t-butyl peroxy)hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(CCCC)OOC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Slightly inferior results

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=C1C(=O)OOC(C)(C)C
Name
Type
product
Smiles
C(C)(=O)OOC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04275182

Procedure details

Similar beneficial improvements in the conversion of monomer and physical properties of the polymer are obtained when the 1,1-bis(t-butyl peroxy)cyclohexane is replaced with 1,1-bis(t-butyl peroxy), 3,3,5-trimethylcyclohexane, 2,2-bis(t-butyl peroxy)butane and 2,2-bis(t-butyl peroxy)hexane. Slightly inferior results are obtained when t-butyl perbenzoate and t-butyl peracetate are employed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,2-bis(t-butyl peroxy)hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OO[C:7]1(OOC(C)(C)C)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)(C)(C)C.CC1(C)CC(C)CCC1.[C:28]([O:32][O:33][C:34]([O:38]OC(C)(C)C)(CC)C)([CH3:31])([CH3:30])[CH3:29].[C:44]([O:48][O:49][C:50]([O:56]OC(C)(C)C)(CCCC)[CH3:51])([CH3:47])([CH3:46])[CH3:45]>>[CH:12]1[C:7]([C:34]([O:33][O:32][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:38])=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:50]([O:49][O:48][C:44]([CH3:47])([CH3:46])[CH3:45])(=[O:56])[CH3:51]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC1(CCCCC1)OOC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCCC(C1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(CC)OOC(C)(C)C
Step Four
Name
2,2-bis(t-butyl peroxy)hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(CCCC)OOC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Slightly inferior results

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=C1C(=O)OOC(C)(C)C
Name
Type
product
Smiles
C(C)(=O)OOC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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